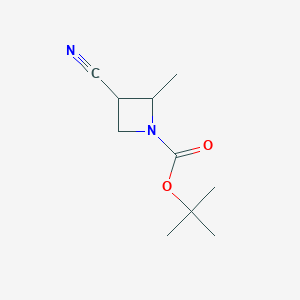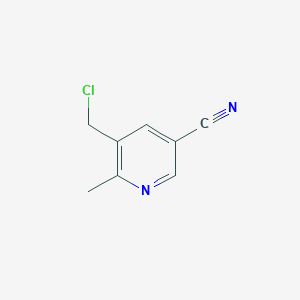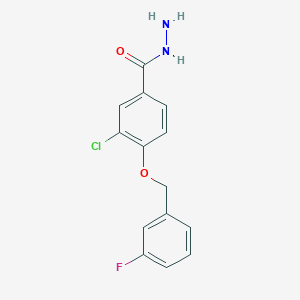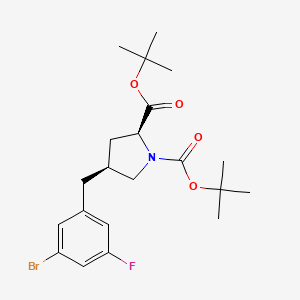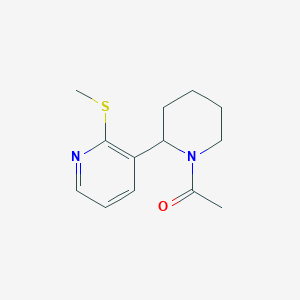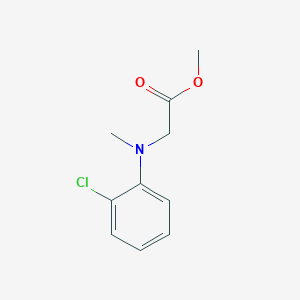
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of glycine, where the amino group is substituted with a 2-chlorophenyl and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate typically involves the reaction of 2-chlorobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
科学研究应用
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Similar structure but lacks the amino group.
Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate: A stereoisomer with different spatial arrangement of atoms.
D- (+)-Methyl-alpha-(2-thienylethamino)(2-chlorophenyl)acetate: Contains a thienyl group instead of a phenyl group.
Uniqueness
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate is unique due to the presence of both the 2-chlorophenyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
methyl 2-(2-chloro-N-methylanilino)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-12(7-10(13)14-2)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
InChI 键 |
ADWQLLQATVCOQH-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)OC)C1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


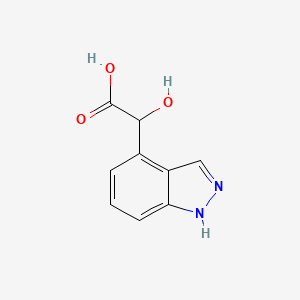
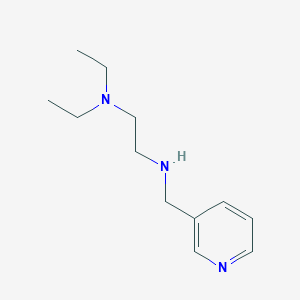

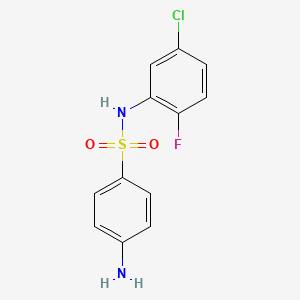
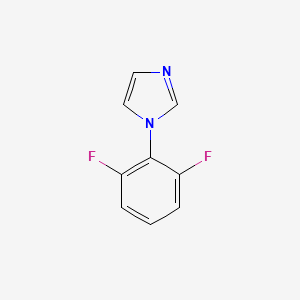
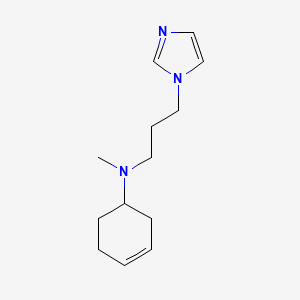
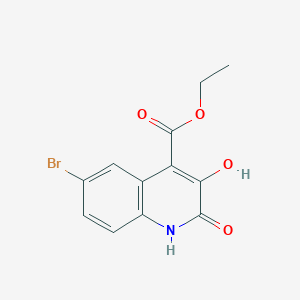
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
